N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-phenoxyacetamide
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Overview
Description
N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-phenoxyacetamide is a useful research compound. Its molecular formula is C19H16ClN3O2S and its molecular weight is 385.87. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Cyclizations of N-(Thieno[2,3-b]pyridin-3-yl)cyanoacetamides
Research on structurally related compounds such as N-(thieno[2,3-b]pyridin-3-yl)cyanoacetamides shows their potential in the synthesis of novel heterocyclic compounds. These compounds undergo various cyclization reactions leading to a diverse range of heterocyclic products, which are explored for their biological activities through in silico analysis (Chigorina, Bespalov, & Dotsenko, 2019).
Chloroacetamide Inhibition of Fatty Acid Synthesis
Studies on chloroacetamide derivatives, including alachlor and metazachlor, reveal their function as selective herbicides that inhibit fatty acid synthesis in plants. This highlights the potential agricultural applications of chloroacetamide compounds in controlling undesirable vegetation in crops such as cotton and soybeans (Weisshaar & Böger, 1989).
Novel Phenoxyacetamide Derivatives as Insecticidal Agents
The synthesis of novel N-(4-chlorophenyl)-2-phenoxyacetamide derivatives and their efficacy against the cotton leafworm, Spodoptera littoralis, demonstrate the potential use of phenoxyacetamide derivatives as insecticidal agents. This indicates a possible application of similar compounds in pest control strategies (Rashid et al., 2021).
Toxicological Evaluation of Novel Compounds
The toxicological evaluation of a related compound, 2-(4-methylphenoxy)-N-(1H-pyrazol-3-yl)-N-(2-thienylmethyl) acetamide, demonstrates its safety for use in food and beverage applications. This suggests that similar compounds could also undergo evaluation for safety in consumer products, highlighting their potential for use in various applications beyond pharmaceuticals (Karanewsky et al., 2015).
Mechanism of Action
Target of Action
Similar compounds have been found to target various proteins and enzymes involved in cellular processes .
Mode of Action
For instance, pyraclostrobin, a compound with a similar structure, inhibits the mitochondrial respiration of fungi .
Biochemical Pathways
Compounds with similar structures have been found to interfere with the electron transfer between cytochrome b and cytochrome c1, both of which are part of the cytochrome bc1 enzyme complex located in the inner mitochondrial membrane of fungi .
Result of Action
Similar compounds have been found to have antimicrobial activity .
Action Environment
It’s worth noting that similar compounds have been found to be used in various environments, particularly in agriculture .
Properties
IUPAC Name |
N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-phenoxyacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN3O2S/c20-13-5-4-6-14(9-13)23-19(16-11-26-12-17(16)22-23)21-18(24)10-25-15-7-2-1-3-8-15/h1-9H,10-12H2,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSSOMZMWMRYTFB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(N(N=C2CS1)C3=CC(=CC=C3)Cl)NC(=O)COC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.